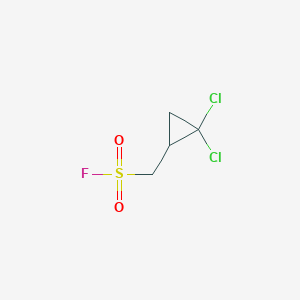
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H5Cl2FO2S It is a derivative of methanesulfonyl fluoride, characterized by the presence of a dichlorocyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a dichlorocyclopropyl derivative. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, methanesulfonyl chloride, and various solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonyl fluoride derivatives.
Aplicaciones Científicas De Investigación
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which has various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Fluoride: A simpler analog with similar inhibitory properties on acetylcholinesterase.
Methanesulfonyl Chloride: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C4H5Cl2FO2S |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
(2,2-dichlorocyclopropyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H5Cl2FO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 |
Clave InChI |
LXEBQINGWXDRAH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


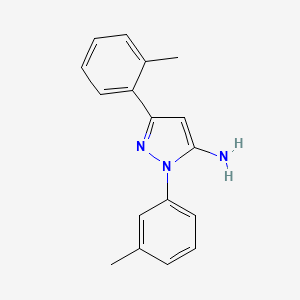



methanol](/img/structure/B13164975.png)

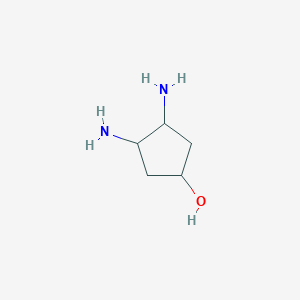
methanol](/img/structure/B13164983.png)
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
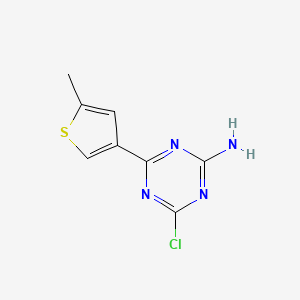
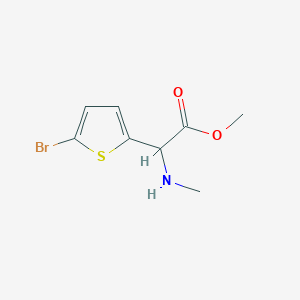
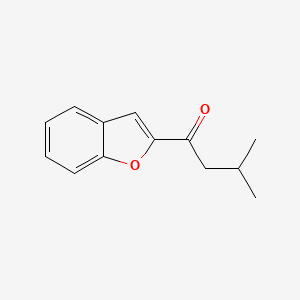
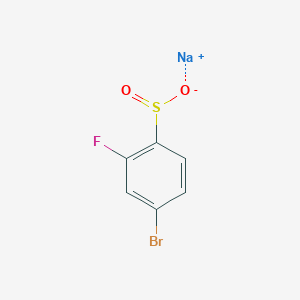
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
